![molecular formula C24H23N5O3 B2471322 N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide CAS No. 1207037-39-5](/img/structure/B2471322.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide
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Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide A Review of its Pharmacological Properties and Clinical Use
highlights Metoclopramide's utility in gastrointestinal diagnostics and treatments, showcasing how understanding the pharmacodynamic studies and therapeutic trials of similar compounds can provide a foundation for researching new chemical entities (Pinder et al., 2012).
Stereochemistry in Drug Design
Stereochemistry of phenylpiracetam and its methyl derivative improvement of the pharmacological profile
discusses the importance of stereochemistry in the pharmacological profile of compounds, indicating how structural analogs based on a common pharmacophore can lead to improved pharmacological agents (Veinberg et al., 2015).
Synthetic Approaches
Synthesis of Weinreb and their Derivatives (A-Review) provides insight into the synthesis of Weinreb amides, showcasing synthetic strategies that could be relevant for constructing complex molecules, including the compound of interest (Khalid et al., 2020).
Novel Synthesis Methods for Proton Pump Inhibitors
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors A Review
covers novel methods in synthesizing omeprazole, a proton pump inhibitor, which can be relevant for understanding synthetic pathways and impurity profiles in drug development (Saini et al., 2019).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-6-9-19(10-7-16)29-23(18-5-4-12-25-15-18)22(27-28-29)24(30)26-14-17-8-11-20(31-2)21(13-17)32-3/h4-13,15H,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBOCBSPWSHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
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